tert-Butyl (3-bromo-4-methylphenyl)carbamate
Overview
Description
tert-Butyl (3-bromo-4-methylphenyl)carbamate: is an organic compound with the molecular formula C12H16BrNO2 . It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a methyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-4-methylphenyl)carbamate typically involves the reaction of 3-bromo-4-methylaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, involving advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (3-bromo-4-methylphenyl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the bromine atom.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the carbamate group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrolysis Products: The primary amine and carbon dioxide are the major products of hydrolysis.
Scientific Research Applications
Chemistry: tert-Butyl (3-bromo-4-methylphenyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development .
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique reactivity profile makes it suitable for use in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-4-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The bromine atom and the phenyl ring contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl (4-bromo-2-methylphenyl)carbamate
- tert-Butyl (2-bromo-5-methoxyphenyl)carbamate
- tert-Butyl (3-(4-fluorobenzamido)propyl)carbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate core, the position and nature of substituents on the phenyl ring differ.
- Reactivity: The presence of different substituents (e.g., bromine, methoxy, fluorobenzamido) influences the reactivity and the types of reactions these compounds undergo.
- Applications: Each compound may have unique applications based on its specific structural features and reactivity profile .
Properties
IUPAC Name |
tert-butyl N-(3-bromo-4-methylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-5-6-9(7-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOLDJLTBWGCQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729900 | |
Record name | tert-Butyl (3-bromo-4-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515813-02-2 | |
Record name | tert-Butyl (3-bromo-4-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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